molecular formula C24H18N2O4 B1599013 Caulerpin

Caulerpin

Cat. No.: B1599013
M. Wt: 398.4 g/mol
InChI Key: PVWALMHWUOWPPA-RPLHEXBESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Caulerpin can be synthesized through a series of chemical reactions. One common method involves the radical oxidative aromatic substitution of xanthate with 3-formylindole compounds. This process typically yields this compound in three reaction steps with an overall yield of approximately 11% . The reaction conditions often require specific solvents and catalysts to facilitate the formation of the bis-indole structure.

Industrial Production Methods: Industrial production of this compound is primarily achieved through the extraction from marine algae, particularly from species like Caulerpa racemosa and Caulerpa lentillifera. The extraction process involves harvesting the algae, followed by solvent extraction and purification using techniques such as high-performance thin-layer chromatography (HPTLC) .

Chemical Reactions Analysis

Types of Reactions: Caulerpin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while amino groups can be introduced using ammonia or amines.

Major Products Formed: The major products formed from these reactions include various this compound derivatives, which may possess different biological activities and potential therapeutic applications .

Scientific Research Applications

Mechanism of Action

Caulerpin exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

dimethyl (2E,13E)-11,22-diazapentacyclo[13.7.0.04,12.05,10.016,21]docosa-1(15),2,4(12),5,7,9,13,16,18,20-decaene-2,13-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O4/c1-29-23(27)17-11-15-13-7-3-6-10-20(13)26-22(15)18(24(28)30-2)12-16-14-8-4-5-9-19(14)25-21(16)17/h3-12,25-26H,1-2H3/b15-11?,16-12?,17-11+,18-12+,21-17?,22-18?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWALMHWUOWPPA-RPLHEXBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=CC3=C1NC4=CC=CC=C43)C(=O)OC)NC5=CC=CC=C52
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C/1=C/C2=C(NC3=CC=CC=C23)/C(=C\C4=C1NC5=CC=CC=C45)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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